10-Hydroxyoleuropein

Description

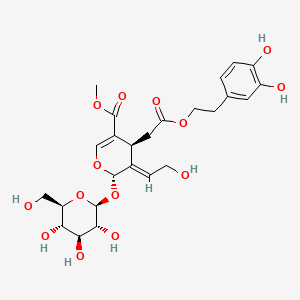

an antioxidant isolated from Ligustrum sinense; structure in first source

Properties

IUPAC Name |

methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O14/c1-35-23(34)15-11-37-24(39-25-22(33)21(32)20(31)18(10-27)38-25)13(4-6-26)14(15)9-19(30)36-7-5-12-2-3-16(28)17(29)8-12/h2-4,8,11,14,18,20-22,24-29,31-33H,5-7,9-10H2,1H3/b13-4+/t14-,18+,20+,21-,22+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWFMPVGIIRRRG-AXPMACIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(=CCO)C1CC(=O)OCCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H](/C(=C/CO)/[C@@H]1CC(=O)OCCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84638-44-8 | |

| Record name | 10-Hydroxyoleuropein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084638448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

What is the chemical structure of 10-Hydroxyoleuropein

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyoleuropein is a secoiridoid glycoside, a class of natural compounds recognized for their diverse biological activities. As a hydroxylated derivative of oleuropein, the well-studied bioactive compound from olive leaves, this compound is of significant interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure, physicochemical properties, and biological activities of this compound. Due to the limited availability of specific experimental data for this particular derivative, this guide also includes inferred methodologies for its isolation and analysis, based on established protocols for structurally related secoiridoids. Furthermore, a representative signaling pathway modulated by the parent compound, oleuropein, is presented to offer insights into the potential mechanisms of action for this compound.

Chemical Structure and Identification

This compound is structurally characterized by a secoiridoid backbone derived from elenolic acid, linked to a hydroxytyrosol moiety and a glucose molecule. The key distinguishing feature is the presence of a hydroxyl group at the 10-position of the oleuropein structure.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | [1] |

| Molecular Formula | C25H32O14 | [1] |

| CAS Number | 84638-44-8 | [1] |

| SMILES | COC(=O)C1=CO--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [1] |

| InChIKey | JCWFMPVGIIRRRG-AXPMACIOSA-N | [1] |

Physicochemical and Biological Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in the literature. The following table summarizes the available computed data and known biological activity.

Table 2: Physicochemical and Biological Data for this compound

| Property | Value | Method/Assay | Citation |

| Molecular Weight | 556.5 g/mol | Computed | [1] |

| XLogP3-AA | -1.7 | Computed | [1] |

| Biological Activity | IC50: 693 μM | Inhibition of macrophage respiratory burst | [2] |

Experimental Protocols

Proposed Isolation and Purification Protocol from Natural Sources

This compound has been identified in plants such as Cyperus rotundus and Ligustrum species.[1][2] A general protocol for its extraction and isolation would involve the following steps:

-

Extraction:

-

Air-dried and powdered plant material (e.g., rhizomes of Cyperus rotundus) is subjected to Soxhlet extraction with methanol.[3]

-

The methanolic extract is then concentrated under reduced pressure.

-

-

Chromatographic Separation:

-

The crude extract is adsorbed onto silica gel to create a slurry.[3]

-

The slurry is loaded onto a silica gel column packed in petroleum ether.[3]

-

The column is eluted with a gradient of solvents with increasing polarity, such as petroleum ether, chloroform, and methanol mixtures.[3]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

The mobile phase would typically consist of a gradient of water (often acidified with formic or acetic acid) and acetonitrile or methanol.

-

Proposed Analytical HPLC Method

For the quantitative analysis of this compound, a reverse-phase HPLC method with UV detection is appropriate, similar to methods used for oleuropein.[4][5]

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 25 cm, 5 µm particle size).[4]

-

Mobile Phase: A gradient elution using a mixture of water with 0.4% formic acid (Solvent A) and acetonitrile (Solvent B).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at 280 nm.[4]

-

Quantification: Based on a calibration curve generated from an isolated and purified standard of this compound.

Potential Signaling Pathway and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been elucidated, its structural similarity to oleuropein suggests it may share similar mechanisms of action. Oleuropein is known to exert anti-inflammatory effects by modulating macrophage polarization.[6][7] Macrophages can exist in a pro-inflammatory (M1) or anti-inflammatory (M2) state. In conditions of chronic inflammation, a shift towards the M2 phenotype is beneficial.

The diagram below illustrates a potential workflow for investigating the effect of this compound on macrophage polarization, a key process in inflammation.

Caption: Hypothesized workflow for studying this compound's effect on macrophage polarization.

Conclusion

This compound represents a promising bioactive compound for further investigation. While current data on its specific properties and activities are limited, its structural relationship to oleuropein provides a strong foundation for future research. The experimental frameworks outlined in this guide offer a starting point for researchers to explore the full potential of this natural product. Further studies are warranted to isolate and characterize this compound more thoroughly, to elucidate its precise mechanisms of action, and to evaluate its therapeutic efficacy in various disease models.

References

- 1. This compound | C25H32O14 | CID 6440747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:84638-44-8 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. internationaloliveoil.org [internationaloliveoil.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Oleuropein reduces LPS-induced inflammation via stimulating M2 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

10-Hydroxyoleuropein: A Technical Guide to its Natural Sources, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyoleuropein, a secoiridoid derivative, is a phenolic compound found within the Oleaceae family. This technical guide provides a comprehensive overview of its natural occurrence, quantitative data, and experimental protocols for its study. Furthermore, it delves into the biosynthetic pathway of its parent compound, oleuropein, and explores potential signaling pathways modulated by these secoiridoids, offering insights for drug discovery and development. All quantitative data is presented in structured tables, and key methodologies and pathways are visualized using Graphviz diagrams.

Natural Sources and Occurrence

This compound has been identified in various species within the Oleaceae family, indicating its distribution is likely widespread within this botanical group. The primary sources identified in the literature are species of Ligustrum (privet) and Olea (olive).

Occurrence in Ligustrum Species

Ligustrum vulgare (common privet) and Ligustrum obtusifolium have been confirmed as natural sources of this compound.[1] The presence of this compound in Ligustrum sinense has also been reported. The concentration of oleuropein, a closely related compound, has been shown to vary depending on the morphological part of the plant and the time of harvest, suggesting that the concentration of this compound may also be subject to such variations.

Occurrence in Olea europaea (Olive)

Olea europaea is another significant source of this compound. The compound has been detected in olive leaves, and its aglycone form has been quantified in olive fruit.[2] The presence of hydroxy-oleuropein has been confirmed in twelve different olive cultivars, suggesting a broad distribution within this species.[3] As with Ligustrum, the concentration of secoiridoids in olive trees is influenced by factors such as cultivar, season, and the specific plant tissue.

Quantitative Data

The quantification of this compound in natural sources is an emerging area of research. While comprehensive data remains limited, some studies have begun to report on its concentration, often alongside its more abundant precursor, oleuropein.

| Plant Source | Plant Part | Compound | Concentration (mg/kg) | Analytical Method | Reference |

| Olea europaea (Kolovi variety) | Fruit | This compound aglycone | Not specified | UPLC-HRMS | [2] |

| Olea europaea (12 cultivars) | Leaves | Hydroxy-oleuropein | Detected | HPLC/PDA/ESI-MS/MS | [3] |

Note: Direct quantitative data for this compound remains scarce. The table above reflects the current state of published research. Further studies are required to establish a more comprehensive quantitative profile of this compound in various natural sources.

Experimental Protocols

The extraction, isolation, and quantification of this compound rely on standard phytochemical techniques, often adapted from methods developed for oleuropein.

Extraction and Isolation of Oleuropein from Ligustrum vulgare Leaves

This protocol can be adapted for the extraction and isolation of this compound.

Procedure:

-

Harvesting and Drying: Fresh leaves of Ligustrum vulgare are air-dried.

-

Extraction: The dried and shredded leaves are extracted with methanol at room temperature.

-

Concentration: The combined methanol extracts are evaporated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is then partitioned with ethyl acetate.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel, using a chloroform/methanol gradient system to yield the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-DAD or HPLC-MS method is crucial for the accurate quantification of this compound. The following is a general protocol that can be optimized.

-

Instrumentation: A high-performance liquid chromatograph equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with formic or acetic acid) and a polar organic solvent like acetonitrile or methanol.

-

Detection: Monitoring at a wavelength of 280 nm for DAD. For MS, specific ion monitoring would be used for higher selectivity and sensitivity.

-

Quantification: External standard calibration using a purified this compound standard.

Method Validation Parameters:

To ensure the reliability of the quantification, the HPLC method should be validated for:

-

Linearity

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Precision (repeatability and intermediate precision)

-

Accuracy (recovery)

-

Specificity

Biosynthesis and Signaling Pathways

Biosynthesis of Oleuropein

This compound is a derivative of oleuropein. The biosynthesis of oleuropein is a complex process involving the mevalonate (MVA) pathway and the phenylpropanoid pathway.

Caption: Proposed biosynthetic pathway of oleuropein and its conversion to this compound.

Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on its parent compound, oleuropein, provides valuable insights into its potential biological activities. Oleuropein has been shown to modulate key inflammatory signaling pathways, and it is plausible that this compound exhibits similar effects.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oleuropein has been demonstrated to inhibit the activation of NF-κB.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation. Oleuropein has been shown to modulate MAPK signaling.

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Visualization

A typical workflow for the investigation of this compound from a natural source to biological activity assessment is outlined below.

Caption: A generalized experimental workflow for the study of this compound.

Conclusion

This compound is a naturally occurring secoiridoid with potential for further scientific investigation. This guide has summarized its known natural sources, provided available quantitative data, and outlined key experimental protocols for its study. The exploration of its biosynthetic pathway and potential modulation of inflammatory signaling pathways, such as NF-κB and MAPK, highlights promising avenues for future research in drug discovery and development. As research in this area progresses, a more detailed understanding of the pharmacological profile of this compound is anticipated, which may lead to novel therapeutic applications.

References

- 1. scispace.com [scispace.com]

- 2. Development of Analytical Strategies for the Determination of Olive Fruit Bioactive Compounds Using UPLC-HRMS and HPLC-DAD. Chemical Characterization of Kolovi Lesvos Variety as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative metabolic profiling of olive leaf extracts from twelve different cultivars collected in both fruiting and flowering seasons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-Hydroxyoleuropein: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoleuropein is a naturally occurring secoiridoid, a class of compounds known for their diverse biological activities. A derivative of the more abundant oleuropein, this compound is found in various plant species, including those of the Ligustrum genus.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential biological significance, with a focus on its antioxidant and anti-inflammatory properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and application in research and drug development. Key data points are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C25H32O14 | [1][2] |

| Molecular Weight | 556.5 g/mol | [1][2] |

| IUPAC Name | methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | [1][2] |

| CAS Number | 84638-44-8 | [1][2] |

| Computed XLogP3 | -1.7 | [1][2] |

| Topological Polar Surface Area | 222 Ų | [1][2] |

| Hydrogen Bond Donor Count | 7 | [1] |

| Hydrogen Bond Acceptor Count | 14 | [1] |

| Rotatable Bond Count | 11 | [1] |

Spectroscopic Data

Mass Spectrometry: High-resolution mass spectrometry is a key technique for the identification of this compound in complex mixtures. The exact mass can be used for its unambiguous identification.

1H and 13C NMR Spectroscopy: While specific, detailed NMR spectra for this compound are not widely published, data for its parent compound, oleuropein, and other derivatives are available and can serve as a reference for structural elucidation.[3][4] The structural similarity allows for the prediction of characteristic chemical shifts for the protons and carbons in this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to exhibit absorption maxima characteristic of its phenolic and secoiridoid structure. Studies on oleuropein show absorption maxima around 230 nm and 280 nm, and it is anticipated that this compound will have a similar profile.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication of scientific findings and the advancement of research. This section outlines methodologies for the isolation, purification, and analysis of this compound.

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general workflow can be adapted from methods used for oleuropein and other phenolic compounds from plant sources.

Workflow for Isolation and Purification:

References

- 1. This compound | C25H32O14 | CID 6440747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. acgpubs.org [acgpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. UV-Vis Spectroelectrochemistry of Oleuropein, Tyrosol, and p-Coumaric Acid Individually and in an Equimolar Combination. Differences in LC-ESI-MS2 Profiles of Oxidation Products and Their Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 10-Hydroxyoleuropein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 10-Hydroxyoleuropein, a significant secoiridoid found in species of the Oleaceae family. Due to the limited availability of complete, published spectroscopic datasets for this specific compound, this document presents a combination of reported mass spectrometry data, expected spectroscopic characteristics based on its chemical structure and data from closely related compounds such as oleuropein, and detailed experimental protocols for the analysis of such natural products.

Introduction

This compound is a derivative of oleuropein, a widely studied phenolic compound known for its antioxidant and various other pharmacological properties. The structural elucidation and purity assessment of this compound are crucial for its investigation as a potential therapeutic agent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for this purpose.

Spectroscopic Data

Mass Spectrometry (MS) Data

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-DAD-MS/MS) has been used to identify this compound in plant extracts.

| Parameter | Value | Reference |

| Mass-to-charge ratio (m/z) | 555 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data for this compound are not explicitly published. However, the expected chemical shifts can be inferred from the well-documented spectra of oleuropein and the influence of the additional hydroxyl group. The presence of the secoiridoid skeleton, the hydroxytyrosol moiety, and the glucose unit will dominate the spectra.

Expected ¹H NMR Chemical Shifts (in CD₃OD)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-1 | ~5.9 | d | Olefinic proton of the secoiridoid core |

| H-3 | ~7.5 | s | Olefinic proton |

| H-5' | ~6.7 | d | Aromatic proton of hydroxytyrosol |

| H-6' | ~6.6 | dd | Aromatic proton of hydroxytyrosol |

| H-2' | ~6.5 | d | Aromatic proton of hydroxytyrosol |

| H-1'' | ~4.7 | d | Anomeric proton of glucose |

| -OCH₃ | ~3.7 | s | Methyl ester protons |

| Other sugar protons | 3.2 - 4.0 | m | |

| Other aliphatic protons | 1.5 - 3.0 | m |

Expected ¹³C NMR Chemical Shifts (in CD₃OD)

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (ester) | ~172 | |

| C=O (elenolic acid) | ~168 | |

| Aromatic carbons | 115 - 146 | Hydroxytyrosol moiety |

| Olefinic carbons | 110 - 155 | Secoiridoid core |

| C-1'' (anomeric) | ~104 | Glucose moiety |

| Sugar carbons | 62 - 78 | |

| -OCH₃ | ~52 | |

| Aliphatic carbons | 20 - 45 |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3600 - 3200 (broad) | O-H stretching (phenolic and alcoholic) |

| 3000 - 2850 | C-H stretching (aliphatic) |

| ~1735 | C=O stretching (ester) |

| ~1680 | C=O stretching (α,β-unsaturated ester) |

| ~1630 | C=C stretching (alkene) |

| 1600 - 1450 | C=C stretching (aromatic) |

| 1280 - 1000 | C-O stretching (ethers, esters, alcohols) |

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of this compound in a solvent like methanol or ethanol is expected to exhibit absorption maxima characteristic of the phenolic and secoiridoid chromophores. For the closely related oleuropein, λmax values have been reported at 250 and 280 nm.[1]

Expected UV-Vis Absorption Maxima (λ_max)

| Wavelength (nm) | Chromophore |

| ~230-240 | Elenolic acid derivative part |

| ~280 | Hydroxytyrosol moiety |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of complex natural product extracts, such as those containing this compound.

NMR Spectroscopy

Sample Preparation:

-

Extraction: A dried, powdered plant sample (e.g., leaves) is extracted with a suitable solvent system, often a methanol-water or ethanol-water mixture, to efficiently extract polar compounds like secoiridoids.

-

Purification: The crude extract is subjected to chromatographic separation techniques (e.g., column chromatography, preparative HPLC) to isolate the compound of interest.

-

Sample Preparation for NMR: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆). The solution is then filtered through a glass wool plug into a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Experiments: Standard 1D ¹H and ¹³C NMR spectra are acquired. For full structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

-

Parameters: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically required.

IR Spectroscopy

Sample Preparation:

-

KBr Pellet Method: A small amount of the dried, purified sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method: If the sample is a non-volatile oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Measurement: The KBr pellet or salt plate is placed in the sample holder of the spectrometer.

-

Data Collection: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Solution Preparation: A stock solution of the purified compound is prepared by accurately weighing a small amount and dissolving it in a UV-transparent solvent (e.g., methanol, ethanol, or water).

-

Dilution: The stock solution is diluted to a concentration that gives an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

Instrumentation and Data Acquisition:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer is used.

-

Measurement: The sample solution is placed in a quartz cuvette. A matching cuvette containing the pure solvent is used as a reference.

-

Data Collection: The absorbance is scanned over a wavelength range, typically from 200 to 600 nm, to identify the wavelengths of maximum absorbance (λ_max).

Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the general workflows for the spectroscopic analysis of natural products like this compound.

Caption: General workflow for NMR analysis of a natural product.

Caption: Workflows for IR and UV-Vis spectroscopic analysis.

References

A Technical Guide to the Preliminary In-vitro Antioxidant Activity of 10-Hydroxyoleuropein and Related Phenolic Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in-vitro antioxidant activity of 10-Hydroxyoleuropein is limited in publicly accessible literature. This guide provides a comprehensive overview of the anticipated antioxidant properties of this compound based on the well-documented activities of its parent compound, oleuropein, and its key derivative, hydroxytyrosol. The experimental protocols and data presented herein are standard methodologies used for evaluating the antioxidant potential of phenolic compounds and serve as a robust framework for the investigation of this compound.

Introduction

Olive polyphenols, particularly oleuropein and its derivatives, are renowned for their significant health benefits, largely attributed to their potent antioxidant properties.[1] These compounds are key components of the Mediterranean diet and are of increasing interest to the pharmaceutical and nutraceutical industries. This compound, a derivative of oleuropein, is expected to exhibit strong antioxidant activity due to its phenolic structure, which enables it to scavenge free radicals and chelate metal ions.[2] The antioxidant capacity of phenolic compounds is primarily dictated by the presence and arrangement of hydroxyl groups on the aromatic ring.[3] This guide details the standard in-vitro assays used to quantify antioxidant activity and provides exemplary data from closely related compounds to infer the potential efficacy of this compound.

Core Concepts in Antioxidant Activity

The antioxidant action of phenolic compounds like this compound can be broadly categorized into two primary mechanisms:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.

-

Single Electron Transfer (SET): This mechanism involves the antioxidant donating an electron to the free radical.

Most in-vitro antioxidant assays are based on one or a combination of these mechanisms. It is crucial to employ a battery of tests to obtain a comprehensive profile of a compound's antioxidant capabilities.

Key In-vitro Antioxidant Assays

The following sections detail the experimental protocols for three widely accepted assays for determining in-vitro antioxidant activity: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular, rapid, and simple method for screening the radical scavenging activity of compounds.[4] The stable DPPH radical has a deep violet color in solution, which turns to yellow or colorless upon reduction by an antioxidant.[5]

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

-

Assay Procedure:

-

Add a small volume of the test compound (dissolved in a suitable solvent, typically methanol or ethanol) at various concentrations to a solution of DPPH.

-

A control is prepared using the solvent instead of the test compound.

-

The mixture is shaken vigorously and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is then measured spectrophotometrically at a wavelength of approximately 517 nm.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

-

The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[6]

-

Reagent Preparation:

-

The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.

-

The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This results in a dark-colored solution containing the ABTS•+ radical.

-

For the assay, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

A small aliquot of the test compound at various concentrations is added to the diluted ABTS•+ solution.

-

The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

-

The absorbance is then measured spectrophotometrically at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[4][7]

-

Reagent Preparation:

-

The FRAP reagent is prepared freshly by mixing:

-

300 mM acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O in water

-

-

These solutions are typically mixed in a 10:1:1 (v/v/v) ratio. The fresh FRAP reagent should be warmed to 37°C before use.

-

-

Assay Procedure:

-

A small volume of the test compound is added to the FRAP reagent.

-

The mixture is incubated at 37°C for a specified time (e.g., 4 to 30 minutes).

-

The absorbance of the resulting blue-colored solution is measured spectrophotometrically at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined by comparing the absorbance of the test sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O.

-

The results are expressed as micromoles of Fe²⁺ equivalents per gram or mole of the sample.

-

Quantitative Data for Oleuropein and Hydroxytyrosol

The following tables summarize the reported in-vitro antioxidant activities of oleuropein and hydroxytyrosol from various studies. This data provides a benchmark for the expected activity of this compound.

Table 1: DPPH Radical Scavenging Activity

| Compound | IC50 (µg/mL) | Source |

| Oleuropein | 13.8 ± 0.8 | [8] |

| Hydroxytyrosol | - | - |

Note: Specific IC50 values for Hydroxytyrosol in the DPPH assay were not consistently available in the initial search results, though its high activity is widely reported.

Table 2: ABTS Radical Scavenging Activity

| Compound | IC50 (µg/mL) | Source |

| Oleuropein | 16.1 ± 1.2 | [8] |

| Hydroxytyrosol | - | - |

Note: As with the DPPH assay, while the potent ABTS radical scavenging activity of hydroxytyrosol is well-established, specific IC50 values were not readily found in the initial search.

Table 3: FRAP Value

| Compound | FRAP Value (mg Trolox Equivalent/g) | Source |

| Oleuropein (in Olive Leaf Extract) | 281.8 ± 22.8 | [8] |

| Hydroxytyrosol | - | - |

Note: The FRAP value for oleuropein is from an olive leaf extract, where it is a major component.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Antioxidant Signaling Pathway

Phenolic compounds can exert antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense systems.

References

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. ultimatetreat.com.au [ultimatetreat.com.au]

- 8. In vitro antioxidant activity of olive leaf extract (Olea europaea L.) and its protective effect on oxidative damage in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

10-Hydroxyoleuropein: A Technical Overview of its Chemical Properties and Biological Activities

For Immediate Release

This technical guide provides a comprehensive overview of 10-Hydroxyoleuropein, a significant secoiridoid present in olive species. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, and explores its biological activities through a review of established experimental protocols and its influence on key cellular signaling pathways.

Core Compound Identification

This compound is a derivative of oleuropein, one of the most abundant phenolic compounds in olives. Its chemical identity is well-established, providing a solid foundation for research and development.

| Identifier | Value | Source |

| CAS Number | 84638-44-8 | [1][2] |

| Molecular Formula | C25H32O14 | [1] |

| Molecular Weight | 556.51 g/mol | [2] |

| IUPAC Name | methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | [1] |

Biological Activity and Therapeutic Potential

This compound, along with its parent compound oleuropein, exhibits a range of biological activities that are of significant interest to the scientific community. These properties suggest potential therapeutic applications in various fields of medicine. The primary activities reported include antioxidant, anti-inflammatory, and anticancer effects.

Experimental Protocols

The following section details established methodologies for the extraction, quantification, and assessment of the biological activity of this compound and related phenolic compounds from olive leaves.

High-Performance Liquid Chromatography (HPLC) for Quantification

A precise and selective HPLC-DAD (Diode Array Detection) method is crucial for the quantification of this compound in plant extracts.[3]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, a DAD detector, and an autosampler.[1]

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[1]

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of A) water with 0.1% formic acid and B) methanol with 0.1% formic acid.[4]

-

Gradient Profile: 0 min, 5% B; 5 min, 75% B; 10 min, 100% B; 18 min, 100% B; 25 min, 5% B.[4]

-

-

Flow Rate: 0.8 mL/min.[4]

-

Column Temperature: 30 °C.[4]

-

Injection Volume: 5 µL.[4]

-

Detection Wavelength: 280 nm for phenolic compounds.

Sample Preparation:

-

Extraction: Dried and powdered olive leaves are extracted with a suitable solvent. A common method is microwave-assisted extraction with water.[3] An alternative is maceration with methanol for 2 hours at room temperature.[1]

-

Filtration: The extract is filtered through a 0.45 µm filter before injection into the HPLC system.[1]

Antioxidant Activity Assays

Several assays can be employed to determine the antioxidant capacity of this compound.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a methanolic solution of DPPH.

-

Mix the sample extract with the DPPH solution.

-

Incubate in the dark for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[5]

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay:

Anti-inflammatory Activity Assays

The anti-inflammatory effects of this compound can be assessed in cell-based models, such as human osteoarthritis chondrocytes stimulated with interleukin-1β (IL-1β).

-

Measurement of Inflammatory Mediators:

-

Culture human osteoarthritis chondrocytes and pre-treat with varying concentrations of this compound for 2 hours.

-

Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours.

-

Collect the cell culture supernatant to measure the production of nitric oxide (NO) using the Griess reagent and prostaglandin E2 (PGE2) using an ELISA kit.

-

Lyse the cells to extract total RNA and protein.

-

Analyze the mRNA expression of inflammatory genes like COX-2, iNOS, MMP-1, and MMP-13 using real-time PCR.

-

Analyze the protein expression of COX-2 and iNOS by Western blotting.[7][8]

-

Signaling Pathway Modulation

Oleuropein and its derivatives, including likely this compound, exert their biological effects by modulating key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation and cell survival and are significantly influenced by these compounds.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. Oleuropein has been shown to inhibit its activation.[2][7][8]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is involved in cellular stress responses, proliferation, and apoptosis. Oleuropein has been demonstrated to suppress the activation of key MAPK proteins like JNK, ERK, and p38.[7][8]

Caption: Modulation of the MAPK signaling pathway by this compound.

This technical guide serves as a foundational resource for understanding the chemical and biological properties of this compound. The provided experimental protocols and insights into its modulation of cellular signaling pathways underscore its potential as a subject for further research and development in the pharmaceutical and nutraceutical industries.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Oleuropein induces apoptosis via abrogating NF-κB activation cascade in estrogen receptor-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of an HPLC-DAD method for determination of oleuropein and other bioactive compounds in olive leaf by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.uneatlantico.es [repositorio.uneatlantico.es]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Oleuropein inhibits the IL-1β-induced expression of inflammatory mediators by suppressing the activation of NF-κB and MAPKs in human osteoarthritis chondrocytes - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 10-Hydroxyoleuropein

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific therapeutic targets of 10-Hydroxyoleuropein is limited in the current scientific literature. This document provides an in-depth analysis of the therapeutic targets of its parent compound, oleuropein. Given the structural similarity, it is hypothesized that this compound shares a comparable pharmacological profile. The information presented herein is based on extensive research on oleuropein and is intended to serve as a foundational guide for future investigation into this compound.

Introduction

This compound is a secoiridoid, a class of natural compounds found in plants of the Oleaceae family. It is a derivative of oleuropein, the most abundant phenolic compound in olives and olive leaves, responsible for their characteristic bitter taste. Oleuropein and its metabolites, including hydroxytyrosol, have been the subject of extensive research due to their wide range of health benefits, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. This guide summarizes the potential therapeutic targets of this compound by extrapolating from the well-documented bioactivities of oleuropein.

Key Therapeutic Areas and Molecular Targets

The therapeutic potential of oleuropein, and by extension this compound, spans multiple disease areas. The following sections detail the key molecular pathways and targets implicated in its pharmacological effects.

Oleuropein exhibits anticancer properties by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis.

-

Induction of Apoptosis: Oleuropein has been shown to induce programmed cell death in various cancer cell lines. This is achieved through the regulation of pro-apoptotic and anti-apoptotic proteins.

-

Bcl-2 Family Proteins: Oleuropein can increase the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic), tipping the cellular balance towards apoptosis.[1][2][3]

-

Caspase Activation: It triggers the caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-9, which are crucial for the dismantling of the cell.[1][2][4]

-

-

Cell Cycle Arrest: Oleuropein can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells. It often induces arrest at the G1 or G2/M phases of the cell cycle.[4][5]

-

Inhibition of Pro-survival Signaling Pathways:

-

PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation. Oleuropein has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pathway.[1][6][7]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is also a key regulator of cell fate. Oleuropein's effect on this pathway can be cell-type specific, sometimes leading to apoptosis through sustained JNK or p38 activation.[1]

-

-

Anti-Metastatic Effects: Oleuropein can inhibit the migration and invasion of cancer cells, key steps in metastasis. This is partly achieved by downregulating matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix.[6]

Chronic inflammation is a hallmark of many diseases. Oleuropein demonstrates potent anti-inflammatory effects through the modulation of key inflammatory mediators and signaling pathways.

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Oleuropein can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[6][7][8]

-

Pro-inflammatory Cytokines: Oleuropein has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[8][9][10]

-

Inflammatory Enzymes: It can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators like prostaglandins and nitric oxide.[8][11]

The antioxidant properties of oleuropein are central to many of its therapeutic effects. It combats oxidative stress through multiple mechanisms.

-

Direct Radical Scavenging: The phenolic structure of oleuropein allows it to act as a potent scavenger of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS).[8][11]

-

Enhancement of Endogenous Antioxidant Defenses: Oleuropein can boost the activity of the body's own antioxidant enzymes.

-

Nrf2 Pathway: It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of a suite of antioxidant and detoxification enzymes.

-

Antioxidant Enzymes: Oleuropein has been shown to increase the levels and activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[8][12]

-

-

Metal Chelation: By chelating metal ions like iron and copper, oleuropein can prevent them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.[11]

Oleuropein has shown promise in protecting against neurodegenerative diseases and neuronal damage.

-

Modulation of Neurotrophic Factors: Oleuropein can upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB, which are crucial for neuronal survival, growth, and synaptic plasticity.[13][14]

-

PPARα Activation: It can activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα), which plays a role in neuroprotection.[13][14]

-

Anti-amyloidogenic Effects: In models of Alzheimer's disease, oleuropein has been found to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[11][15]

-

Reduction of Neuroinflammation: By inhibiting microglial activation and the production of pro-inflammatory cytokines in the brain, oleuropein can mitigate neuroinflammation.[8][16]

Oleuropein contributes to cardiovascular health through its effects on blood pressure, lipid metabolism, and endothelial function.

-

Vasodilatory Effects: It can promote the relaxation of blood vessels, potentially by increasing the production of nitric oxide (NO).[15]

-

Anti-platelet Aggregation: Oleuropein has been shown to inhibit platelet aggregation, which is a key event in the formation of blood clots.[11][15]

-

Hypolipidemic Effects: It can help to lower levels of total cholesterol and LDL ("bad") cholesterol.[15]

-

Protection against LDL Oxidation: By preventing the oxidation of LDL, oleuropein can inhibit a key step in the development of atherosclerosis.[15]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of oleuropein from various in vitro and in vivo studies.

Table 1: Anticancer Activity of Oleuropein (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 16.99 ± 3.4 | [6] |

| MDA-MB-231 | Breast Cancer | 27.62 ± 2.38 | [6] |

| MDA-MB-468 | Breast Cancer | 100 - 400 | [4] |

| HEY | Ovarian Cancer | 400 | [4] |

| HepG2 | Liver Cancer | 20 - 100 | [4] |

Table 2: Anti-inflammatory and Antioxidant Effects of Oleuropein

| Effect | Model | Concentration | Outcome | Reference |

| Inhibition of TNF-α secretion | LPS-stimulated PMNCs | 20 µg/mL | Significant reduction | [17][18] |

| Inhibition of IL-1β & TNF-α | In vivo rat model | Not specified | Significant decrease | [8] |

| Neuroprotection against Aβ toxicity | Differentiated SH-SY5Y cells | 5 - 10 µM | 50% protection | [13] |

| Reduction of ROS | H2O2-stimulated endothelial cells | Not specified | Cytoprotective effect | [8] |

Experimental Protocols

This section provides a summary of the methodologies commonly employed in the cited research to evaluate the therapeutic effects of oleuropein.

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cells are seeded in 96-well plates and treated with various concentrations of the test compound.

-

After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

-

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cells are treated with the test compound.

-

Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the different cell populations.

-

-

This technique is used to detect and quantify specific proteins in a sample.

-

Cells or tissues are lysed to extract proteins.

-

Protein concentration is determined, and equal amounts of protein are separated by size via SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured and quantified.

-

-

This plate-based assay is used to quantify the levels of specific proteins, such as cytokines, in biological samples.

-

A capture antibody specific for the target protein is coated onto the wells of a microplate.

-

The sample containing the target protein is added to the wells.

-

A detection antibody, also specific for the target protein and conjugated to an enzyme, is added.

-

A substrate is added, which is converted by the enzyme into a colored product.

-

The absorbance of the colored product is measured, and the concentration of the target protein is determined by comparison to a standard curve.

-

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the free radical scavenging capacity of a compound.

-

The test compound is mixed with a solution of the stable free radical DPPH.

-

In the presence of an antioxidant, the purple DPPH radical is reduced to a yellow-colored compound.

-

The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured to determine the radical scavenging activity.[19]

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

The test compound is mixed with a FRAP reagent containing a ferric-tripyridyltriazine complex.

-

The reduction of the ferric complex to the ferrous form results in the formation of an intense blue color.

-

The absorbance of the blue solution is measured at 593 nm.[19]

-

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by oleuropein and a general experimental workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. A Comprehensive Review on the Anti-Cancer Effects of Oleuropein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Oleuropein and Hydroxytyrosol for Cancer Prevention and Treatment: Considerations about How Bioavailability and Metabolism Impact Their Adoption in Clinical Routine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. oamjms.eu [oamjms.eu]

- 6. mail.ffhdj.com [mail.ffhdj.com]

- 7. preprints.org [preprints.org]

- 8. mdpi.com [mdpi.com]

- 9. Effects of Oleuropein and Hydroxytyrosol on Inflammatory Mediators: Consequences on Inflammaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effects of Olive Leaf Extract and Its Bioactive Compounds Oleacin and Oleuropein-Aglycone on Senescent Endothelial and Small Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beneficial effects of the olive oil phenolic components oleuropein and hydroxytyrosol: focus on protection against cardiovascular and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Anti-inflammatory and Antioxidant Profile of Oleuropein in Experimentally Induced Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oleuropein Promotes Neural Plasticity and Neuroprotection via PPARα-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oleuropein Promotes Neural Plasticity and Neuroprotection via PPARα-Dependent and Independent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cardioprotective and neuroprotective roles of oleuropein in olive - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective effects of oleuropein: Recent developments and contemporary research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. olivelife.gr [olivelife.gr]

- 18. Oleuropein Is Responsible for the Major Anti-Inflammatory Effects of Olive Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note and Protocol: Quantification of 10-Hydroxyoleuropein using High-Performance Liquid Chromatography (HPLC)

This document provides a detailed methodology for the quantitative analysis of 10-Hydroxyoleuropein in various sample matrices, particularly those derived from olive products. The protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a secoiridoid, a type of phenolic compound found in olive species (Olea europaea). Like its parent compound oleuropein, it is recognized for its significant antioxidant and potential health-promoting properties, making its accurate quantification crucial for quality control, standardization of extracts, and pharmacological studies.[1] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for the analysis of such phenolic compounds.[2][3] This application note describes a reliable HPLC method for the quantification of this compound.

Principle

The method is based on reversed-phase HPLC, which separates compounds based on their polarity. A C18 column is typically used as the stationary phase, while a mobile phase consisting of a mixture of an aqueous solution (often with a pH modifier like formic or phosphoric acid) and an organic solvent (such as acetonitrile or methanol) is used to elute the compounds.[4][5][6] The separation is achieved by a gradient elution, where the proportion of the organic solvent is increased over time. Detection of this compound is typically performed using a Diode Array Detector (DAD) or a UV detector at a wavelength of 280 nm, where phenolic compounds exhibit strong absorbance.[4][5][7] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Materials and Reagents

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Acids: Formic acid or phosphoric acid (analytical grade).

-

Standards: this compound (purity >98%).

-

Sample Matrix: Olive leaf extract, olive oil, or other relevant biological samples.

-

Filters: 0.22 µm or 0.45 µm syringe filters (PVDF or nylon).[4]

Experimental Protocols

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol or a methanol/water (80/20, v/v) mixture in a volumetric flask. This solution should be stored at 4°C in the dark.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase or the initial mobile phase composition. A typical concentration range for the calibration curve could be from 0.5 µg/mL to 100 µg/mL.

-

Extraction: Accurately weigh about 1 gram of powdered olive leaf sample. Add 20 mL of a methanol/water (80:20, v/v) extraction solvent.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction of the phenolic compounds.[4]

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

The following table summarizes typical HPLC conditions for the analysis of this compound, based on methods used for related phenolic compounds.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| HPLC System | Agilent 1200 Series or equivalent | Hewlett-Packard series 1100 or equivalent | HPLC with UV-Vis Detector |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[4][8] | Lichrospher 100RP-18 (250 mm x 10 mm, 5 µm)[5] | LiChrospher, RP-18 (5 µm, 250 mm x 4.6 mm)[6] |

| Mobile Phase A | Water with 0.5% phosphoric acid[5] | Water with 0.1% formic acid | Water |

| Mobile Phase B | Methanol/Acetonitrile (50:50, v/v)[5] | Acetonitrile | Acetonitrile |

| Gradient | 5% B to 52.5% B over 50 min[5] | Linear gradient from 5% to 100% B over 40 min | Isocratic 20% B[6] |

| Flow Rate | 1.0 mL/min[5] | 0.8 mL/min | 1.0 mL/min[6] |

| Column Temp. | 30°C[8] | Room Temperature[4] | Not specified |

| Detection | DAD at 280 nm[5][7] | UV at 280 nm[4] | UV at 254 nm[6] |

| Injection Vol. | 20 µL | 20 µL | 20 µL[6] |

Data Presentation and Quantification

The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve of the standard.

Calibration Curve: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

Method Validation Summary (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship of the analytical quantification process.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Analytical Strategies for the Determination of Olive Fruit Bioactive Compounds Using UPLC-HRMS and HPLC-DAD. Chemical Characterization of Kolovi Lesvos Variety as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of an HPLC-DAD method for determination of oleuropein and other bioactive compounds in olive leaf by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. internationaloliveoil.org [internationaloliveoil.org]

- 5. zeytindostu.org.tr [zeytindostu.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxytyrosol and Oleuropein-Enriched Extracts Obtained from Olive Oil Wastes and By-Products as Active Antioxidant Ingredients for Poly (Vinyl Alcohol)-Based Films - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oleuropein Degradation Kinetics in Olive Leaf and Its Aqueous Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Identification of 10-Hydroxyoleuropein Metabolites using UPLC-HRMS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the identification and characterization of potential metabolites of 10-hydroxyoleuropein using Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS). Given the limited direct studies on this compound metabolism, this document outlines protocols based on established methods for the analysis of the structurally similar and well-researched compound, oleuropein, and its derivatives.

Introduction

This compound is a secoiridoid found in olive products, structurally related to oleuropein. Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and potential toxicological profile. UPLC-HRMS is a powerful analytical technique that combines the high separation efficiency of UPLC with the high mass accuracy and sensitivity of HRMS, making it ideal for identifying and structurally elucidating unknown metabolites in complex biological matrices. This document provides detailed experimental protocols and data presentation guidelines to support researchers in this endeavor.

Predicted Metabolic Pathways of this compound

Based on the known metabolism of oleuropein and other secoiridoids, the metabolic transformations of this compound are predicted to follow several key pathways. These include Phase I reactions, such as hydrolysis of the ester bond to form hydroxytyrosol and a hydroxylated elenolic acid derivative, and Phase II conjugation reactions, including glucuronidation and sulfation of the phenolic and additional hydroxyl groups.

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for the effective extraction of metabolites and removal of interfering matrix components.

a) Plasma/Serum Sample Preparation:

-

Protein Precipitation (PPT): A simple and common method for removing proteins.

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Solid-Phase Extraction (SPE): Provides cleaner extracts compared to PPT.

-

Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.

-

Load 100 µL of plasma/serum pre-treated with 100 µL of 2% phosphoric acid.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the metabolites with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute as described above.

-

b) Urine Sample Preparation:

-

Dilute-and-Shoot: A straightforward method for urine samples.

-

Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.

-

Dilute the supernatant 1:1 (v/v) with the initial mobile phase.

-

Directly inject the diluted sample into the UPLC-HRMS system.

-

UPLC-HRMS Analysis

a) UPLC Conditions:

-

Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient Elution:

Time (min) % B 0.0 5 1.0 5 15.0 40 20.0 95 22.0 95 22.1 5 | 25.0 | 5 |

b) HRMS Conditions:

-

Mass Spectrometer: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.

-

Capillary Voltage: 3.0 kV (negative), 3.5 kV (positive).

-

Source Temperature: 120°C.

-

Desolvation Gas Temperature: 450°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Scan Range: m/z 100-1000.

-

Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA). In DDA mode, MS/MS spectra are acquired for the most intense precursor ions in each survey scan.

Data Presentation and Analysis

Metabolite Identification Workflow

The identification of metabolites is a multi-step process involving untargeted analysis of the acquired data.

Application Note: Protocol for Solvent Extraction of 10-Hydroxyoleuropein and Related Secoiridoids from Olive Leaves

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olive leaves (Olea europaea) are a significant source of bioactive secoiridoids, with oleuropein being the most abundant. 10-Hydroxyoleuropein, a related and also valuable compound, is present in olive leaves and extracts. Due to their similar chemical structures as polar glycosides, the extraction protocols established for oleuropein are highly applicable for the co-extraction of this compound. This document provides a comprehensive protocol for the solvent extraction of these valuable compounds from olive leaf material. The methodologies detailed below are based on established research for oleuropein and are optimized for high-yield recovery of total phenolic compounds, including this compound.

The selection of the extraction method and solvent system is critical and depends on the desired scale, efficiency, and environmental considerations. This protocol will cover conventional methods like maceration and Soxhlet extraction, as well as modern techniques such as ultrasound-assisted extraction (UAE).

I. Quantitative Data Summary

The efficiency of extraction is highly dependent on the solvent composition, temperature, and extraction method. Below is a summary of yields obtained under various conditions, primarily quantifying oleuropein, which serves as a benchmark for total secoiridoid extraction.

Table 1: Comparison of Extraction Solvents and Methods for Oleuropein Yield

| Extraction Method | Solvent System | Temperature | Solid-to-Liquid Ratio (g/mL) | Extraction Time | Oleuropein Yield (mg/g dry leaf) | Reference |

| Maceration | 80% Ethanol | Ambient | 1:10 | 4 hours | 13.0 | [1][2] |

| Maceration | 20% Acetonitrile | Ambient | 1:10 | 4 hours | 10.0 | [1][2] |

| Maceration | 80% Methanol | Ambient | 1:10 | 4 hours | 5.31 | [1][2] |

| Maceration | 50% Ethanol | Ambient | 1:10 | 4 hours | 2.57 | [1][2] |

| Maceration | Deionized Water | 60°C (pH 3) | 1:10 | 4 hours | ~13.0 | [1] |

| Soxhlet Extraction | 80% Ethanol | 60°C | 1:20 | 4 hours | Higher than maceration | [1][2] |

| Ultrasound-Assisted | 70% Ethanol | 70°C | 1:10 | 5-360 min | 29.7 | |

| Pressurized Liquid | Ethanol | 115°C | Not Specified | Not Specified | 43.0 | [3] |

| Pressurized Liquid | Water | 150°C | Not Specified | Not Specified | 34.0 | [3] |

Note: Yields can vary significantly based on the olive leaf cultivar, harvest time, and drying conditions.

II. Experimental Protocols

This section provides detailed, step-by-step methodologies for the extraction of this compound and related compounds from olive leaves.

Protocol 1: Ultrasound-Assisted Solvent Extraction (Recommended for Lab-Scale)

This method is efficient, reduces extraction time, and often provides higher yields compared to traditional maceration.

1. Materials and Equipment:

- Dried and powdered olive leaves (particle size < 500 µm)

- Solvent: 80% Ethanol in deionized water (v/v)

- Ultrasonic bath or probe sonicator

- Conical flasks or beakers

- Centrifuge and centrifuge tubes

- Whatman No. 1 filter paper or 0.45 µm syringe filters

- Rotary evaporator

- Analytical balance

2. Procedure:

- Sample Preparation: Weigh 10 g of dried, powdered olive leaf material.

- Solvent Addition: Place the powder in a 250 mL conical flask and add 100 mL of 80% ethanol (maintaining a 1:10 solid-to-liquid ratio).

- Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 40-50°C and sonicate for 30-60 minutes. If using a probe sonicator, use in pulsed mode to avoid overheating.

- Separation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

- Filtration: Decant the supernatant and filter it through Whatman No. 1 paper or a 0.45 µm syringe filter to remove any remaining fine particles.

- Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature below 50°C to remove the ethanol. The remaining aqueous extract can be used directly or be freeze-dried (lyophilized) to obtain a stable powder.

- Storage: Store the final extract (liquid or powder) at -20°C in a dark, airtight container.

Protocol 2: Conventional Maceration

A simple technique suitable for extracting larger quantities without specialized equipment.

1. Materials and Equipment:

- Dried and powdered olive leaves

- Solvent: 80% Ethanol in deionized water (v/v)

- Large Erlenmeyer flask or bottle with a stopper

- Orbital shaker

- Filtration apparatus (as above)

- Rotary evaporator

2. Procedure:

- Sample Preparation: Weigh 20 g of dried, powdered olive leaf material.

- Solvent Addition: Place the powder in a 500 mL Erlenmeyer flask and add 200 mL of 80% ethanol (1:10 ratio).[2]

- Extraction: Stopper the flask and place it on an orbital shaker. Macerate for 4 hours at room temperature.[2]

- Separation and Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid leaf residue.

- Solvent Evaporation: Concentrate the extract using a rotary evaporator under vacuum at <50°C.

- Storage: Store the concentrated extract at -20°C.

Protocol 3: Soxhlet Extraction

A continuous extraction method that can provide high extraction efficiency but may risk thermal degradation of some compounds.

1. Materials and Equipment:

- Soxhlet extraction apparatus (including round bottom flask, extraction chamber, and condenser)

- Cellulose extraction thimble

- Heating mantle

- Solvent: 80% Ethanol

- Rotary evaporator

2. Procedure:

- Sample Preparation: Place 15 g of dried, powdered olive leaf material into a cellulose thimble.[2]

- Apparatus Setup: Place the thimble inside the Soxhlet extraction chamber. Fill a 500 mL round bottom flask with 300 mL of 80% ethanol.[2] Assemble the Soxhlet apparatus with the flask on a heating mantle.

- Extraction: Heat the solvent to its boiling point. Allow the extraction to proceed for 4-6 hours, completing multiple cycles. The solvent will continuously siphon over the sample, extracting the compounds.

- Solvent Evaporation: After extraction, allow the apparatus to cool. Remove the round bottom flask and concentrate the extract using a rotary evaporator.

- Storage: Store the final extract at -20°C.

III. Visualized Workflow

The following diagram illustrates the general workflow for the solvent extraction of this compound and related compounds from olive leaves.

References

Application Note and Protocol: Solid-Phase Extraction for the Purification of 10-Hydroxyoleuropein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 10-Hydroxyoleuropein from a crude extract using solid-phase extraction (SPE). This compound, a secoiridoid found in olive species, is a derivative of oleuropein with significant antioxidant and anti-inflammatory properties. Its purification is essential for further pharmacological studies and drug development. This protocol is based on established methods for polyphenol and oleuropein purification, offering a robust starting point for researchers. Included are a detailed experimental workflow, data presentation tables, and a diagram of the putative signaling pathway affected by this compound.

Introduction

This compound is a phenolic compound that, along with oleuropein and other related compounds, contributes to the health benefits associated with olive products.[1] These compounds are known for their antioxidant and anti-inflammatory effects.[2][3] Specifically, oleuropein and its derivatives have been shown to modulate inflammatory responses in macrophages.[2][4][5][6] The purification of this compound is a critical step for in-depth biological and pharmacological evaluation. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of analytes from complex mixtures, offering advantages such as high recovery, reduced solvent consumption, and ease of automation.[7] This application note details a generalized SPE method for the purification of this compound, suitable for laboratory-scale preparation.

Experimental Protocol

This protocol outlines a method for the purification of this compound using reversed-phase SPE. The selection of a polymeric sorbent like Oasis HLB or a similar C18-based sorbent is recommended for polyphenolic compounds.[2][5]

Materials and Reagents:

-

SPE Cartridge: Reversed-phase polymer-based cartridge (e.g., Waters Oasis HLB, Phenomenex Strata-X) or a C18 silica-based cartridge.

-

Crude Extract: A solution containing this compound.

-

Methanol (MeOH): HPLC grade.

-

Acetonitrile (ACN): HPLC grade.

-

Water: Deionized or HPLC grade.

-

Formic Acid (FA): ACS grade or higher.

-

Nitrogen Gas: For solvent evaporation.

-

SPE Manifold: To process multiple samples.

-

Collection Tubes: Sized to fit the SPE manifold.

Protocol Steps:

-

Sample Pre-treatment:

-